7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by:
- A 4-chlorophenyl group at position 7, which may enhance lipophilicity and biological activity.
- A 2-methoxyphenyl group at position 2, contributing to electronic and steric effects.
- A methyl group at position 5, which stabilizes the fused triazolo-pyrimidine core.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-6-5-13-27-14-18)22(16-9-11-17(26)12-10-16)32-25(28-15)30-23(31-32)19-7-3-4-8-20(19)34-2/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBCOPKESILNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539798-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 472.9 g/mol. The structure includes a triazole-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.9 g/mol |
| CAS Number | 539798-26-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. Recent methodologies have highlighted high-pressure synthesis techniques that improve yield and purity .
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to the triazolo[1,5-a]pyrimidine structure. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to the target compound exhibited IC50 values around 6.31 μM, indicating significant cytotoxicity .
- A549 (Lung Cancer) : Similar derivatives showed effective inhibition of cell proliferation.
- HCT-116 (Colon Cancer) : Some compounds demonstrated IC50 values as low as 6.2 μM against this cell line .
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. The Bcl-2 family proteins are frequently implicated in these processes; compounds targeting these proteins have shown effectiveness in promoting apoptosis in cancer cells .
Case Studies
- Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer properties, revealing that those with specific substitutions on the aromatic rings exhibited enhanced activity against MCF-7 and A549 cell lines .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of related compounds using an MTT assay, confirming that modifications to the triazole and pyrimidine moieties could significantly influence biological activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazolo-pyrimidines have been reported to possess potent antimicrobial properties. Compounds within this class have demonstrated effectiveness against a variety of pathogens:
- Bacterial Inhibition : Research indicates that derivatives of triazolo-pyrimidines exhibit high activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds showed up to 16 times more potency compared to standard antibiotics like ampicillin against drug-resistant strains .
- Antifungal Properties : These compounds have also been effective against fungi such as Candida albicans and Aspergillus fumigatus, showcasing their potential as antifungal agents .
Anticancer Potential
The structure of triazolo-pyrimidines allows for interaction with multiple biological targets. Studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation:
- Tyrosine Kinase Inhibition : Some derivatives have shown significant inhibition of multi-tyrosine kinases, which are critical in cancer signaling pathways. For example, one study reported an IC50 value of 0.021 µM for a related compound against c-Met kinase .
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that certain triazolo-pyrimidine derivatives can induce apoptosis and inhibit cell growth at low concentrations .
Agricultural Applications
Pesticidal Activity
The bioactivity of triazolo-pyrimidines extends to agricultural applications:
- Phytopathogenic Bacteria : Compounds derived from this scaffold have shown significant activity against phytopathogenic bacteria such as Xanthomonas oryzae, which affects rice crops. One derivative was found to be twelve-fold more potent than traditional pesticides .
- Herbicidal Properties : Research suggests that modifications to the triazolo-pyrimidine structure can enhance herbicidal activity, making them candidates for developing new agrochemicals .
Material Science
Polymer Chemistry
Triazolo-pyrimidines are being explored for their potential in material science:
- Conductive Polymers : The incorporation of triazolo-pyrimidine units into polymer matrices has been shown to improve electrical conductivity and thermal stability, making them suitable for applications in electronic devices .
- Nanocomposites : These compounds can also be utilized in the synthesis of nanocomposites with enhanced mechanical properties, which are valuable in various industrial applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against drug-resistant bacteria |
| Anticancer agents | Significant inhibition of tyrosine kinases | |
| Agricultural Science | Pesticides | High efficacy against phytopathogenic bacteria |
| Herbicides | Enhanced activity compared to traditional chemicals | |
| Material Science | Conductive polymers | Improved electrical properties |
| Nanocomposites | Enhanced mechanical strength |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among triazolo-pyrimidine derivatives include substituents on the phenyl rings, carboxamide groups, and heterocyclic moieties. These modifications influence physicochemical properties such as melting points, solubility, and molecular weight.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO2) correlate with higher melting points (e.g., 5j at 320°C) due to increased intermolecular interactions.
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) increase molecular weight but may reduce solubility.
- The target compound’s pyridin-3-yl group likely enhances aqueous solubility compared to purely aromatic substituents.
Key Observations :
- The target compound’s synthesis could benefit from greener methods like those in , which uses water/ethanol and a recyclable additive .
- Traditional methods (e.g., DMF/piperidine in ) are less sustainable due to toxicity and non-recyclability .
Antimicrobial Activity :
Antitumor Activity :
Hypothetical Activity of Target Compound :
- The 4-chlorophenyl group (common in antimicrobial agents) and pyridin-3-yl carboxamide (improves target binding) may synergize for anticancer or antibacterial applications.
Q & A
Q. What are the established synthetic routes for this compound, and what catalysts or conditions improve yield?
The compound is synthesized via multicomponent reactions (MCRs) using precursors like substituted triazoles, aldehydes, and acetoacetate derivatives. A common approach involves refluxing reactants in ethanol with catalysts such as APTS (3-Aminopropyltriethoxysilane), achieving yields up to 70% . Alternative protocols use additive-assisted methods (e.g., microwave irradiation) to accelerate cyclization steps, reducing reaction times from hours to minutes . Solvent optimization (e.g., glacial acetic acid for cyclocondensation) and temperature control are critical for minimizing side products .
Q. How is the molecular structure validated, and what analytical techniques are prioritized?
X-ray crystallography confirms bond angles and stereochemistry, revealing key interactions like hydrogen bonding between the pyridinyl group and triazole nitrogen . Spectroscopic methods include:
Q. What are the primary pharmacological targets identified for this compound?
The triazolopyrimidine core interacts with kinase domains (e.g., dihydroorotate dehydrogenase, DHODH) through π-π stacking and hydrogen bonding, as shown in structure-activity relationship (SAR) studies . Preliminary assays indicate inhibition of Plasmodium falciparum growth (IC₅₀ ~50 nM) and mTOR signaling in hepatocellular carcinoma models, suggesting dual antiparasitic and anticancer potential .
Q. How does the compound’s solubility and stability affect in vitro assays?
The 4-chlorophenyl and pyridinyl groups enhance lipophilicity (logP ~3.2), requiring DMSO or cyclodextrin-based solubilization for cellular assays . Stability studies in PBS (pH 7.4) show a half-life >24 hours, but acidic conditions (pH 4.5) degrade the carboxamide moiety, necessitating pH-controlled formulations .
Advanced Research Questions
Q. How can synthesis yield be optimized using design of experiments (DoE)?
Flow chemistry systems enable precise control over reaction parameters (e.g., residence time, temperature), improving yield reproducibility. For example, a continuous-flow setup with APTS catalyst increased yield from 62% to 85% by optimizing reagent stoichiometry (1:1.2:1 ratio for triazole:aldehyde:acetoacetate) . Statistical models (e.g., response surface methodology) identify critical factors like solvent polarity and catalyst loading .
Q. How to resolve contradictions in reported biological activity across analogs?
Discrepancies in kinase inhibition (e.g., DHODH vs. EGFR selectivity) arise from substituent effects. For instance, replacing the 2-methoxyphenyl group with a trifluoromethyl moiety (as in ) alters steric hindrance, reducing DHODH binding. Comparative molecular docking and free-energy calculations (MM-PBSA) clarify substituent-specific interactions .
Q. What strategies improve pharmacokinetic properties without compromising activity?
- Bioisosteric replacement : Substituting the pyridinyl group with a morpholine ring enhances aqueous solubility (logP reduced to 2.1) while maintaining mTOR inhibition (IC₅₀ ~100 nM) .
- Prodrug derivatization : Acetylation of the carboxamide group improves oral bioavailability in rodent models (AUC increased by 2.5×) .
Q. How do crystallographic data inform SAR for target selectivity?
Crystal structures (e.g., ) reveal that the chlorophenyl group occupies a hydrophobic pocket in DHODH, while the methoxyphenyl moiety forms a hydrogen bond with Thr66. Modifying these groups to bulkier substituents (e.g., 3-bromophenyl) disrupts this interaction, shifting selectivity toward PI3Kα .
Q. What in silico methods predict off-target interactions?
Pharmacophore modeling and molecular dynamics simulations identify off-target risks (e.g., cytochrome P450 inhibition). For this compound, a shared pharmacophore with CYP3A4 substrates (e.g., ketoconazole) suggests potential drug-drug interactions, validated via hepatic microsome assays .
Q. How to design analogs for dual therapeutic applications (e.g., antiviral and anti-inflammatory)?
Scaffold hybridization—e.g., integrating a thieno-triazole moiety (as in )—retains kinase inhibition while introducing COX-2 binding. Screening libraries of such analogs using high-content imaging (e.g., NF-κB translocation assays) identifies dual-action candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
